molecular formula C21H27N3O6S B14955221 4-{[({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)amino]methyl}cyclohexanecarboxylic acid

4-{[({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No.: B14955221
M. Wt: 449.5 g/mol
InChI Key: AEHVKFKQAHUQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)amino]methyl}cyclohexanecarboxylic acid is a structurally complex compound featuring a quinazoline core substituted with hydroxy and dimethoxy groups at positions 4, 6, and 5. The quinazoline moiety is linked via a methylsulfanyl-acetyl-aminomethyl bridge to a cyclohexanecarboxylic acid group. This compound’s design integrates pharmacophores known for diverse biological activities: quinazoline derivatives are associated with kinase inhibition and antimicrobial properties , while the cyclohexanecarboxylic acid moiety contributes to conformational rigidity and solubility . The sulfur-containing bridge (methylsulfanyl-acetyl) may enhance metabolic stability or enable disulfide bond formation in targeted applications .

Properties

Molecular Formula

C21H27N3O6S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[[[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H27N3O6S/c1-29-16-7-14-15(8-17(16)30-2)23-18(24-20(14)26)10-31-11-19(25)22-9-12-3-5-13(6-4-12)21(27)28/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,22,25)(H,27,28)(H,23,24,26)

InChI Key

AEHVKFKQAHUQLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3CCC(CC3)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the reaction of m-anisidine with sodium nitrite and hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate . The resulting intermediate undergoes further reactions to introduce the sulfanyl and acetamido groups, and finally, the cyclohexane-1-carboxylic acid moiety is attached.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2-{[(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The compound’s sulfanyl and acetamido groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Cyclohexanecarboxylic Acid Derivatives

The compound belongs to a family of cyclohexanecarboxylic acid derivatives modified with aromatic or heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Functional Differences Reference
4-((((4-Methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid Sulfonamide linker, 4-methylphenyl group, cyclohexane chair conformation Sulfonamide group enhances hydrogen-bonding capacity; used in metal ion complexation
4-((4-Methoxybenzenesulfonamido)methyl)cyclohexane-1-carboxylic acid Methoxybenzenesulfonamide, cyclohexane chair conformation Methoxy group increases lipophilicity; potential antimicrobial applications
trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid Tosyloxymethyl group, chair conformation Tosyl group facilitates crystallization; used in studying hydrogen-bonded dimers
Target Compound Quinazoline core with hydroxy/dimethoxy groups, methylsulfanyl-acetyl bridge Quinazoline moiety may confer kinase inhibition; sulfur bridge modulates redox stability N/A*

Notes:

  • The sulfonamide derivatives (e.g., 4-((((4-methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid) exhibit strong hydrogen-bonding networks in their crystal structures, critical for stability and molecular recognition . In contrast, the target compound’s methylsulfanyl-acetyl bridge introduces a flexible, sulfur-rich spacer that may influence redox-dependent interactions.
  • The quinazoline core distinguishes the target compound from sulfonamide-based analogues.
  • Cyclohexane chair conformations are conserved across analogues, as seen in crystal structures , which likely stabilize the carboxylic acid group for interactions with biological targets or metal ions.

Functional Comparisons

  • Solubility and Bioavailability : The hydroxy and dimethoxy groups on the quinazoline ring may improve aqueous solubility compared to purely hydrophobic sulfonamide derivatives (e.g., 4-methylphenyl or tosyl groups) .
  • Synthetic Utility : Sulfonamide derivatives are often synthesized for metal coordination studies , whereas the target compound’s quinazoline-sulfur architecture suggests a focus on enzyme inhibition or redox-modulated activity.
  • Spectroscopic Properties : The methylsulfanyl group in the target compound could generate distinct NMR or mass spectrometry signatures compared to sulfonamide-linked analogues, aiding in structural characterization .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

Property Target Compound 4-((4-Methoxybenzenesulfonamido)methyl)cyclohexane-1-carboxylic acid trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid
Molecular Formula C₂₃H₂₈N₄O₆S₂ (estimated) C₁₅H₂₁NO₅S C₁₅H₂₀O₅S
Hydrogen Bond Donors 3 (quinazoline -OH, carboxylic acid) 2 (sulfonamide NH, carboxylic acid) 1 (carboxylic acid)
Hydrogen Bond Acceptors 8 (quinazoline N, O-methoxy, carboxylic acid) 5 (sulfonamide O, methoxy O, carboxylic acid) 5 (tosyl O, carboxylic acid)
Predicted logP ~2.5 (moderate lipophilicity) ~1.8 ~2.1

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 4-{[({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)amino]methyl}cyclohexanecarboxylic acid, and how can experimental design optimize yield?

  • Answer : Synthesis requires multi-step organic reactions, including thioether bond formation (via nucleophilic substitution) and amide coupling. Use statistical design of experiments (DoE) to optimize parameters (e.g., reaction time, temperature, stoichiometry). For example, fractional factorial designs reduce trial numbers while capturing interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen conditions to minimize trial-and-error approaches .

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic methods?

  • Answer : Employ a combination of:

  • NMR : Resolve methoxy (δ ~3.8–4.0 ppm), hydroxyl (δ ~5–6 ppm), and cyclohexane protons (δ ~1.2–2.5 ppm). Overlapping signals (e.g., C4/C6 in quinazoline) may require 2D NMR (COSY, HSQC) .
  • FT-IR : Confirm amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and sulfanyl groups (C–S ~650 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion validation and fragmentation pattern analysis.

Q. What strategies are recommended for improving solubility and purification of this compound in aqueous systems?

  • Answer : Solubility can be enhanced via pH adjustment (carboxylic acid deprotonation at pH >5) or co-solvents (DMSO/water mixtures). For purification, use membrane technologies (e.g., nanofiltration) to separate by molecular weight or HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of sulfanyl-acetyl intermediate formation in the synthesis pathway?

  • Answer : Combine density functional theory (DFT) calculations to map transition states and kinetic isotope effects (KIEs) with experimental validation (e.g., trapping intermediates via low-temperature NMR). Computational workflows (e.g., ICReDD’s reaction path search) integrate quantum mechanics to identify energetically favorable pathways .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?

  • Answer : Use molecular docking (AutoDock Vina, GOLD) to simulate binding to quinazoline-recognizing targets (e.g., tyrosine kinase receptors). Pair with molecular dynamics (MD) simulations (NAMD, GROMACS) to assess stability of ligand-receptor complexes over time. COMSOL Multiphysics can model diffusion kinetics in cellular environments .

Q. How should conflicting data on the compound’s stability under oxidative conditions be resolved?

  • Answer : Apply contradiction analysis frameworks :

  • Root-cause analysis : Compare degradation products (via LC-MS) under varying O₂ levels.
  • Design of experiments : Test stability in buffered vs. non-buffered systems to isolate pH effects.
  • Cross-validation : Replicate studies using standardized protocols (e.g., ICH Q1A guidelines) .

Q. What methodologies are effective for studying the compound’s stability under high-temperature/pressure conditions relevant to industrial reactors?

  • Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC assays. For pressure effects, employ continuous flow reactors with in-line FTIR monitoring to track decomposition in real time .

Q. How can researchers design assays to evaluate the compound’s inhibitory activity against specific enzymes (e.g., dihydrofolate reductase)?

  • Answer :

  • Enzyme kinetics : Measure IC₅₀ via spectrophotometric assays (NADH depletion at 340 nm).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔH, Kd).
  • Cellular assays : Use CRISPR-edited cell lines to isolate target-specific effects .

Methodological Tools & Best Practices

  • Data Management : Use chemical software (e.g., ChemAxon, Schrödinger) for electronic lab notebooks (ELNs) to ensure traceability and reproducibility. Implement encryption protocols for sensitive data .
  • Safety Protocols : Adhere to Chemical Hygiene Plans for advanced labs (e.g., fume hood use, PPE for sulfanyl intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.